molecular formula C22H19N5O2 B293036 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide

Katalognummer B293036
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: VAMHEHDLQZUGQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, also known as CPI-613, is a novel anticancer drug that is currently being investigated for its potential use in treating various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of several types of cancer.

Wirkmechanismus

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide targets the mitochondrial TCA cycle enzymes, which are essential for the production of energy in cancer cells. By inhibiting these enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide disrupts the energy production process and induces apoptosis (programmed cell death) in cancer cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide also inhibits the production of reactive oxygen species (ROS), which are involved in cancer progression and resistance to chemotherapy.
Biochemical and Physiological Effects:
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of the TCA cycle enzymes, induction of apoptosis, inhibition of ROS production, and modulation of mitochondrial function. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potent anticancer activity, both as a single agent and in combination with other chemotherapy drugs. Another advantage is its ability to target the mitochondrial TCA cycle enzymes, which are often overexpressed in cancer cells. However, one limitation of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potential toxicity, particularly in healthy cells. Another limitation is the need for further clinical trials to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, including:
1. Investigating its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer.
2. Developing new formulations of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide to improve its bioavailability and reduce toxicity.
3. Conducting further clinical trials to determine its safety and efficacy in humans.
4. Investigating its potential use in combination with immunotherapy for the treatment of cancer.
5. Studying its mechanism of action in more detail to identify new targets for cancer therapy.
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is a promising anticancer drug that targets the mitochondrial TCA cycle enzymes and induces apoptosis in cancer cells. It has shown potent anticancer activity in preclinical studies and is currently in clinical trials for the treatment of several types of cancer. Further research is needed to determine its safety and efficacy in humans and to identify new targets for cancer therapy.

Synthesemethoden

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide can be synthesized using a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with 4-cyano-3-methylpyridine-2-carboxylic acid to form the intermediate 2,4-dimethoxy-N-(4-cyano-3-methylpyridin-2-yl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide.

Wissenschaftliche Forschungsanwendungen

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other chemotherapy drugs. It has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, including pancreatic cancer, leukemia, lymphoma, and non-small cell lung cancer. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to have synergistic effects with other chemotherapy drugs, such as gemcitabine and cisplatin.

Eigenschaften

Molekularformel

C22H19N5O2

Molekulargewicht

385.4 g/mol

IUPAC-Name

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)methanimidamide

InChI

InChI=1S/C22H19N5O2/c1-14-10-21(25-13-24-18-9-8-15(28-2)11-20(18)29-3)27-19-7-5-4-6-17(19)26-22(27)16(14)12-23/h4-11,13H,1-3H3,(H,24,25)

InChI-Schlüssel

VAMHEHDLQZUGQM-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/NC4=C(C=C(C=C4)OC)OC)C#N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

Kanonische SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.